3-クロロ-5-ヒドロキシ-2-メトキシピリジン

概要

説明

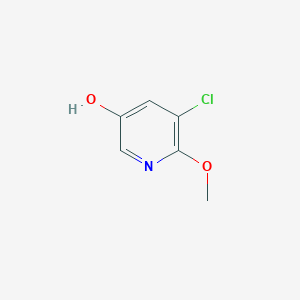

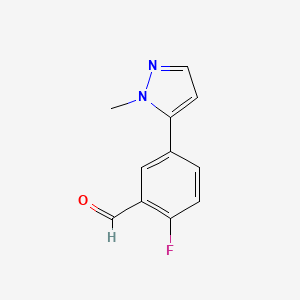

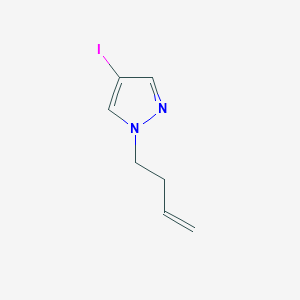

“3-Chloro-5-hydroxy-2-methoxypyridine” is a chemical compound with the molecular formula C6H6ClNO2 . It is related to “5-Chloro-2-hydroxypyridine”, which acts as a donor ligand and exists in zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes .

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-hydroxy-2-methoxypyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chlorine atom, a hydroxy group, and a methoxy group .

Chemical Reactions Analysis

As mentioned in the synthesis analysis, related compounds have been used in palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-5-hydroxy-2-methoxypyridine” include a molecular weight of 159.57 g/mol . For a related compound, “5-Chloro-2-methoxypyridine”, the properties include a refractive index of 1.5260, a boiling point of 181-182 °C, and a density of 1.193 g/mL at 25 °C .

科学的研究の応用

医薬品合成

3-クロロ-5-ヒドロキシ-2-メトキシピリジンは、様々な医薬品化合物の合成における汎用性の高い中間体として役立ちます。そのユニークな構造により、選択的な官能基化が可能となり、複雑な分子の構築に役立ちます。 例えば、生物活性を持つ誘導体を合成したり、特定の酵素に対する強力な阻害剤として機能したりすることができます .

材料科学

材料科学では、この化合物を用いて新規な有機骨格を作成することができます。これらの骨格は、導電率の向上や熱安定性の向上などの特定の特性を持つ新素材の開発に不可欠となる可能性があります。 特にメトキシ基は、他の官能基のさらなる修飾や付加のための経路を提供します .

生化学研究

生化学者は、3-クロロ-5-ヒドロキシ-2-メトキシピリジンを用いて、この化合物が基質模倣体または阻害剤として作用する可能性のある酵素触媒反応を研究することができます。 これは、同様の複素環化合物と相互作用する酵素の機構を理解する上で特に役立ちます .

化学工業

この化学物質は、様々なピリジン誘導体の前駆体として化学工業において用途を見出しています。これらの誘導体は、農薬、染料、その他の工業用化学品の製造に不可欠です。 クロロ基とメトキシ基は、さらなる化学的変換のための反応部位を提供します .

環境科学

環境科学では、研究者は環境汚染物質の分解における3-クロロ-5-ヒドロキシ-2-メトキシピリジンの使用を探索することができます。 他の化合物との反応性により、より複雑で有害な化学物質を、毒性が低い形態に分解することができる可能性があります .

医薬品化学

医薬品化学者は、この化合物を医薬品設計と発見に用いることを探求することができます。その構造を改変することで、様々な疾患に対する潜在的な治療効果を持つ新しい医薬品候補を作成することができます。 特にヒドロキシ基は、多くの医薬品分子に見られる共通の特徴であり、重要な水素結合相互作用を提供します .

触媒

3-クロロ-5-ヒドロキシ-2-メトキシピリジンは、触媒において配位子として作用し、様々な化学反応を触媒する金属と錯体を形成することができます。 これは、有機化学におけるより効率的で選択的な合成経路の開発に特に役立ちます .

薬理学

薬理学では、この化合物の誘導体は、吸収、分布、代謝、排泄(ADME)などの薬物動態学的特性について評価することができます。 これらの特性を理解することは、新しい薬物の開発と、体におけるその性能の最適化に不可欠です .

Safety and Hazards

The safety data sheet for a related compound, “5-Chloro-2-methoxypyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Similar compounds such as “5-chloro-2-hydroxypyridine” have been used in studies involving copper complexes .

Mode of Action

“5-chloro-2-hydroxypyridine” acts as a donor ligand and exists in a zwitterionic form in copper complexes .

Biochemical Pathways

“5-chloro-2-methoxypyridine” has been used as a reactant for the preparation of biaryls via palladium-catalyzed hiyama cross-coupling with aryltrifluorosilanes and suzuki-miyaura cross-coupling reactions .

生化学分析

Biochemical Properties

3-Chloro-5-hydroxy-2-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a donor ligand and exists in a zwitterionic form, such as 5-chloropyridinium-2-olate in copper complexes . This interaction is crucial for studying the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .

Cellular Effects

The effects of 3-Chloro-5-hydroxy-2-methoxypyridine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study the effect of dicumarol on xanthine dehydrogenase, which is essential for understanding its impact on cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Chloro-5-hydroxy-2-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It acts as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction is vital for enzyme inhibition or activation and changes in gene expression, providing insights into its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-5-hydroxy-2-methoxypyridine change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 3-Chloro-5-hydroxy-2-methoxypyridine vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are critical for determining its safe and effective use. For instance, studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its dosage effects .

Metabolic Pathways

3-Chloro-5-hydroxy-2-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used to study the effect of dicumarol on xanthine dehydrogenase, which is essential for understanding its role in metabolic pathways .

Transport and Distribution

The transport and distribution of 3-Chloro-5-hydroxy-2-methoxypyridine within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its transport and distribution .

Subcellular Localization

The subcellular localization of 3-Chloro-5-hydroxy-2-methoxypyridine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it acts as a donor ligand in copper complexes, which is crucial for understanding its subcellular localization .

特性

IUPAC Name |

5-chloro-6-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSPUXIQVANWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306115 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196157-30-8 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)

![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)